molecular formula C22H20N2O3 B2376032 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896823-21-5

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2376032
CAS No.: 896823-21-5
M. Wt: 360.413
InChI Key: DUYHKNXONINWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with isopropyl and phenethyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of chromeno[2,3-d]pyrimidine derivatives, including 2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione, can be achieved through various methods. One common approach involves the reaction of 2-amino-4H-1-chromene-3-carbonitrile with phenyl isothiocyanate under microwave dielectric heating . Another method includes the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the chromene or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted chromeno[2,3-d]pyrimidine derivatives with different functional groups, enhancing their biological and chemical properties.

Scientific Research Applications

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its isopropyl and phenethyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-phenylethyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-14(2)20-23-21-18(19(25)16-10-6-7-11-17(16)27-21)22(26)24(20)13-12-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYHKNXONINWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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